![molecular formula C16H13F3 B12566287 1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene CAS No. 143958-88-7](/img/structure/B12566287.png)
1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methyl-substituted benzene ring through an ethenyl linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of toluene (methylbenzene) with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This forms the intermediate 1-methyl-4-(bromomethyl)benzene.
Heck Reaction: The intermediate is then subjected to a Heck reaction with 4-(trifluoromethyl)styrene in the presence of a palladium catalyst and a base such as triethylamine. This results in the formation of the desired product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve high-quality products.
化学反应分析
Types of Reactions: 1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions with electrophiles such as halogens, nitro groups, and sulfonic acids.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction: The ethenyl linkage can be reduced to form the corresponding ethyl derivative using hydrogenation reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major Products:
Substitution Reactions: Products include brominated, nitrated, or sulfonated derivatives.
Oxidation Reactions: Products include benzoic acid or benzaldehyde derivatives.
Reduction Reactions: Products include the corresponding ethyl-substituted benzene derivatives.
科学研究应用
1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene involves its interaction with molecular targets through its aromatic rings and trifluoromethyl group. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity with various enzymes and receptors. The ethenyl linkage provides a site for further chemical modifications, allowing the compound to participate in diverse chemical reactions.
相似化合物的比较
1-Methyl-4-{2-[4-(methyl)phenyl]ethenyl}benzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-Methyl-4-{2-[4-(chloro)phenyl]ethenyl}benzene: Similar structure but with a chloro group instead of a trifluoromethyl group.
1-Methyl-4-{2-[4-(bromo)phenyl]ethenyl}benzene: Similar structure but with a bromo group instead of a trifluoromethyl group.
Uniqueness: 1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more lipophilic and enhances its stability and reactivity compared to its analogs with different substituents.
属性
CAS 编号 |
143958-88-7 |
|---|---|
分子式 |
C16H13F3 |
分子量 |
262.27 g/mol |
IUPAC 名称 |
1-methyl-4-[2-[4-(trifluoromethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C16H13F3/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(11-9-14)16(17,18)19/h2-11H,1H3 |
InChI 键 |
UJIYIFQKSLDDIR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


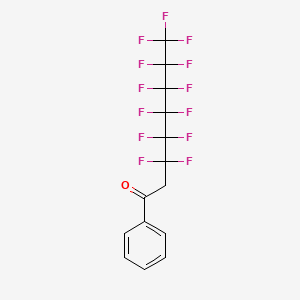
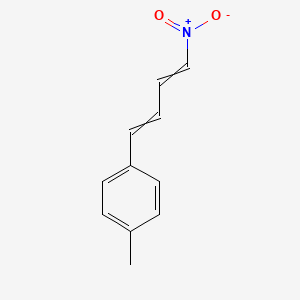
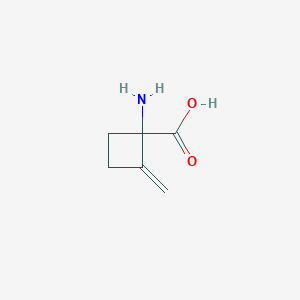
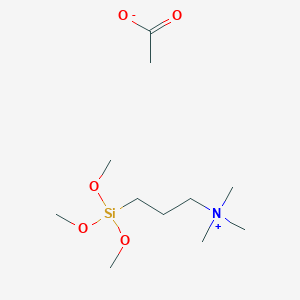
![1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12566234.png)
![1-[(2R)-oxan-2-yl]pyridin-1-ium](/img/structure/B12566239.png)
![Magnesium, bromo[8-(phenylmethoxy)octyl]-](/img/structure/B12566246.png)
![2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate](/img/structure/B12566250.png)

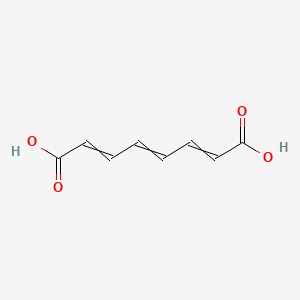
![Methyl 2-[(trimethylsilyl)oxy]undecanoate](/img/structure/B12566272.png)
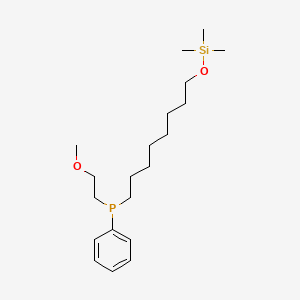
![9-Nitrobenzo[H]quinoline](/img/structure/B12566280.png)
![Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B12566292.png)
